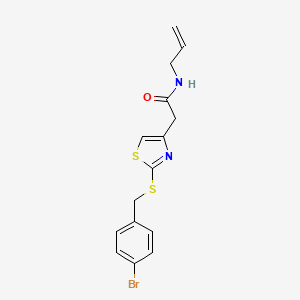

N-allyl-2-(2-((4-bromobenzyl)thio)thiazol-4-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-allyl-2-(2-((4-bromobenzyl)thio)thiazol-4-yl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BBTA, and it is a thiazole-based compound that has been shown to have significant effects on various biological systems.

Aplicaciones Científicas De Investigación

- Researchers have investigated the use of this compound in photoinduced tandem radical cyclization and heteroarylation reactions. Specifically, it participates in a 5-exo-trig cyclization/heteroarylation process with quinoxalin-2(1H)-ones or coumarins under metal- and photocatalyst-free conditions . This synthetic approach allows facile access to valuable α,α-difluoro-γ-lactam-fused quinoxalin-2(1H)-ones and coumarins.

- When reacting cyclic substrates containing the N-allyl-2-(2-((4-bromobenzyl)thio)thiazol-4-yl)acetamide moiety with LiHMDS, an unexpected rearrangement occurs, yielding rearrangement products . Further exploration of this phenomenon could reveal novel reactivity patterns.

- The compound can be transformed into a racemic secondary alcohol, (±)-2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol, through S-alkylation and subsequent reduction of the corresponding ketone . Investigating its stereochemistry and biological properties is essential.

- Efforts have been made to study the pharmacological activities of newly synthesized derivatives containing the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol moiety, including N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives . These compounds exhibit antimicrobial and anticancer potential.

- Molecular modeling studies can shed light on the interactions of this compound with biological targets. Its structural features may contribute to its observed biological effects .

Photoinduced Tandem Radical Cyclization/Heteroarylation

Unexpected Rearrangement

Synthesis of Secondary Alcohol Derivatives

Antimicrobial and Anticancer Activities

Biological Significance and Molecular Modeling

Propiedades

IUPAC Name |

2-[2-[(4-bromophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-prop-2-enylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrN2OS2/c1-2-7-17-14(19)8-13-10-21-15(18-13)20-9-11-3-5-12(16)6-4-11/h2-6,10H,1,7-9H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVUIQAYXENYAJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)CC1=CSC(=N1)SCC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-allyl-2-(2-((4-bromobenzyl)thio)thiazol-4-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-isopropoxybenzamide](/img/structure/B2690035.png)

![5-Bromo-2-[(1-methylpiperidin-3-yl)methoxy]pyrimidine](/img/structure/B2690036.png)

![1-(2-fluorophenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2690038.png)

![2-[(6-Methylpyrimidin-4-yl)amino]ethan-1-ol](/img/structure/B2690041.png)

![N1-(2-chlorobenzyl)-N2-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2690042.png)

![2-{[6-(4-chlorobenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2690043.png)

![1-(5-Bromopyrrolo[1,2-b]pyridazin-7-yl)ethanone](/img/structure/B2690051.png)